molecular formula C13H17N3O B2403897 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1707878-83-8

2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

Cat. No.: B2403897
CAS No.: 1707878-83-8
M. Wt: 231.299
InChI Key: SSWRTZAJXQKLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the triazole ring in this compound makes it a significant molecule in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Preparation Methods

The synthesis of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is typically catalyzed by copper(I) ions and can be carried out in aqueous medium . Industrial production methods often involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Similar compounds to 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol include other 1,2,3-triazole derivatives. These compounds share the triazole ring structure but differ in their substituents, which can significantly alter their chemical and biological properties. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]triazol-4-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10-5-4-6-11(7-10)8-16-9-12(14-15-16)13(2,3)17/h4-7,9,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWRTZAJXQKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(N=N2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.